molecular formula C27H37ClN4O4S2 B2828160 4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1322301-41-6

4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2828160
CAS No.: 1322301-41-6
M. Wt: 581.19
InChI Key: KXQXOLPZPQEGOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 4-methoxybenzo[d]thiazol-2-yl group, a diethylaminoethylamine moiety, and a 4-(azepan-1-ylsulfonyl) substituent. Its synthesis likely involves coupling a sulfonated benzoyl chloride with a substituted benzothiazol-2-amine, followed by alkylation of the diethylaminoethyl group, as inferred from analogous syntheses in the literature .

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[2-(diethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O4S2.ClH/c1-4-29(5-2)19-20-31(27-28-25-23(35-3)11-10-12-24(25)36-27)26(32)21-13-15-22(16-14-21)37(33,34)30-17-8-6-7-9-18-30;/h10-16H,4-9,17-20H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQXOLPZPQEGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 4-methoxybenzo[d]thiazole with an appropriate benzoyl chloride derivative under basic conditions.

    Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, where an azepane derivative reacts with the benzamide intermediate.

    Sulfonylation: The sulfonyl group is incorporated through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

    Attachment of the Diethylaminoethyl Chain: The final step involves the attachment of the diethylaminoethyl chain through alkylation reactions, using diethylaminoethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzo[d]thiazolyl moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base, are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzamides and azepane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Preliminary studies indicate it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical reactions. Its unique properties make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structural features suggest it may interact with proteins involved in signal transduction and cellular regulation.

Comparison with Similar Compounds

Core Benzamide and Sulfonyl Group Variations

The compound shares structural motifs with several analogs:

Compound Name Core Structure Sulfonyl Group Benzothiazole Substituent Aminoalkyl Group Reference
Target Compound Benzamide Azepane-1-ylsulfonyl 4-methoxybenzo[d]thiazol-2-yl 2-(diethylamino)ethyl -
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide HCl Benzamide Piperidin-1-ylsulfonyl 4-fluorobenzo[d]thiazol-2-yl 2-(dimethylamino)ethyl
1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide Cyclopropanecarboxamide - 4-(4-methoxyphenyl)thiazol-2-yl -
Bis(azolyl)sulfonamidoacetamides (e.g., Compound 6) Sulfonamidoacetamide Sulfamoyl 4-phenylthiazol-2-yl -

Key Observations:

  • Sulfonyl Group: The azepane (7-membered ring) in the target compound contrasts with the piperidine (6-membered) in its closest analog . Larger rings like azepane may enhance lipophilicity and alter binding kinetics compared to piperidine.
  • Benzothiazole Substituents: The 4-methoxy group in the target compound differs from the 4-fluoro substituent in and phenyl/methoxy groups in .
  • Aminoalkyl Chains: The diethylaminoethyl group in the target compound provides greater steric bulk and basicity than dimethylaminoethyl in , which may influence solubility and receptor interactions.

Pharmacological Implications (Inferred from Analogs)

While direct bioactivity data for the target compound are unavailable, insights can be drawn from analogs:

  • Sulfonamide-Containing Compounds: Bis(azolyl)sulfonamidoacetamides in exhibit bioactivity, suggesting sulfonamide groups enhance target engagement .
  • Benzothiazole Derivatives: Compounds with 4-methoxy or 4-fluoro substituents (e.g., ) are often explored for CNS or anticancer applications due to their ability to penetrate lipid membranes.

Q & A

Q. What are the key steps and challenges in synthesizing 4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride?

The synthesis involves multi-step organic reactions, including sulfonylation of the benzamide core, coupling with the diethylaminoethyl side chain, and functionalization of the 4-methoxybenzothiazole moiety. Critical challenges include controlling reaction conditions (e.g., temperature, pH, solvent choice) to avoid side reactions and ensuring high purity. Techniques like column chromatography and recrystallization are essential for purification. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are used to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : For verifying substituent positions (e.g., diethylaminoethyl group at N2 of benzothiazole) and detecting impurities.
  • HPLC : To assess purity (>95% is typical for pharmacological studies).
  • Mass spectrometry : To confirm molecular weight (e.g., molecular ion peak at m/z 478.99 for the hydrochloride salt) .

Q. What structural features influence its biological activity?

The 4-methoxybenzothiazole moiety enhances membrane permeability, while the azepane-1-sulfonyl group may modulate enzyme inhibition (e.g., kinase or protease targets). The diethylaminoethyl side chain contributes to solubility in physiological buffers and potential receptor interactions .

Advanced Research Questions

Q. How can researchers optimize reaction yields during scale-up synthesis?

Systematic variation of reaction parameters (e.g., solvent polarity, catalyst loading) is critical. For example, using dimethylformamide (DMF) as a solvent improves coupling efficiency between the benzamide and benzothiazole moieties. Design of Experiments (DoE) methodologies can identify optimal conditions, while in-line FTIR monitors reaction progress in real time .

Q. How should contradictory bioactivity data across assays be resolved?

Contradictions may arise from assay-specific conditions (e.g., pH, serum proteins). To address this:

  • Validate activity using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance).
  • Test compound stability under assay conditions (e.g., hydrolysis of the sulfonamide group in acidic buffers).
  • Use isotopic labeling (e.g., ¹⁴C) to track degradation products .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) for this compound?

  • Synthesize analogs with modifications to the azepane ring (e.g., replacing with piperidine) or methoxy group (e.g., halogen substitution).
  • Perform computational docking to predict binding affinities to targets like carbonic anhydrase or histone deacetylases (HDACs).
  • Corrogate bioactivity data with electronic parameters (e.g., Hammett constants) to identify critical substituents .

Q. How can researchers address solubility limitations in in vivo studies?

  • Formulate as a hydrochloride salt to enhance aqueous solubility.
  • Use co-solvents (e.g., PEG-400) or lipid-based nanoparticles for intravenous administration.
  • Conduct stability studies in simulated gastric fluid (SGF) to assess oral bioavailability .

Q. What experimental approaches are recommended for studying target engagement?

  • Cellular thermal shift assay (CETSA) : To confirm target binding in live cells.
  • Surface Plasmon Resonance (SPR) : For measuring binding kinetics (e.g., KD values) with purified proteins.
  • Knockout/knockdown models : To validate target specificity in disease-relevant pathways .

Methodological Guidance

  • Data Contradiction Analysis : When discrepancies arise between in vitro and in vivo efficacy, consider off-target effects or metabolite interference. Use metabolite identification (MetID) via LC-MS/MS to rule out confounding factors .
  • Experimental Design : For dose-response studies, employ logarithmic concentration ranges (e.g., 1 nM–100 µM) and include positive/negative controls (e.g., known inhibitors or vehicle-only groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.